1-Benzyl-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea
Description
1-Benzyl-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea is a complex organic compound that belongs to the class of ureas
Properties
IUPAC Name |
1-benzyl-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-18-7-9-21(10-8-18)17-25-13-11-20(12-14-25)16-24-22(26)23-15-19-5-3-2-4-6-19/h2-10,20H,11-17H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEDJTACWQWTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base to form 1-[(4-methylphenyl)methyl]piperidine. This intermediate is then reacted with benzyl isocyanate to form the final product, this compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl and piperidine groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-Benzyl-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and piperidine groups may facilitate binding to these targets, leading to inhibition or activation of specific pathways. The urea moiety can also play a role in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
1-Benzyl-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea can be compared to other similar compounds, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant and acts as a dopamine reuptake inhibitor.
N-Benzylpiperidines: These compounds contain a piperidine ring conjugated to a benzyl group and have various biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
